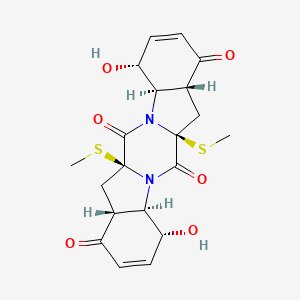
Exserohilone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exserohilone is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Exserohilone exhibits a range of biological activities that make it a compound of interest for various applications:
- Antimicrobial Activity : this compound has shown significant antibacterial and antifungal activities. It has been evaluated for its effectiveness against various pathogens, including those responsible for skin infections and agricultural diseases.
- Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the proliferation of colorectal cancer cells with IC50 values indicating moderate effectiveness.
- Anti-inflammatory Properties : Research indicates that this compound can inhibit TNF-α-induced reactive oxygen species generation and matrix metalloproteinase secretion in human dermal fibroblasts. This suggests its potential use in dermatological applications to mitigate skin aging and inflammatory responses.
Applications in Research and Medicine
This compound's unique properties have led to several potential applications:
-
Pharmaceutical Development :
- This compound is being explored as a lead compound for the development of new antimicrobial agents due to its efficacy against resistant strains of bacteria and fungi.
- Its cytotoxic properties are being investigated for potential use in cancer therapies.
-
Agricultural Use :
- The compound is evaluated for its potential as a biopesticide or fungicide in agriculture due to its antifungal properties against plant pathogens.
-
Dermatological Applications :
- The anti-inflammatory effects suggest that this compound could be beneficial in formulations aimed at treating skin conditions or preventing skin aging.
Case Study 1: Antimicrobial Efficacy
A study isolated this compound from Exserohilum holmii and tested its efficacy against common agricultural pathogens. The results indicated significant inhibition of fungal growth at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HT-29 and HeLa). The compound exhibited an IC50 value of approximately 15 µM against HT-29 cells, demonstrating moderate cytotoxicity that warrants further exploration for therapeutic applications.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Thiodiketopiperazine derivative | Antibacterial, antifungal | Contains two methylthio groups |
| Gliotoxin | Similar diketopiperazine core | Antifungal, immunosuppressive | Known for its role in fungal virulence |
| Epicoccin | Diketopiperazine structure | Antifungal | Exhibits strong antifungal activity |
| Rostratin A | Similar ring structures | Antifungal | Unique methylthio modifications |
Eigenschaften
Molekularformel |
C20H22N2O6S2 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,16-diene-2,8,12,18-tetrone |
InChI |
InChI=1S/C20H22N2O6S2/c1-29-19-7-9-11(23)3-5-13(25)15(9)21(19)18(28)20(30-2)8-10-12(24)4-6-14(26)16(10)22(20)17(19)27/h3-6,9-10,13-16,25-26H,7-8H2,1-2H3/t9-,10-,13+,14+,15+,16+,19-,20-/m0/s1 |
InChI-Schlüssel |
FWPMSYUTOOUASJ-GFIYPFTLSA-N |
SMILES |
CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O |
Isomerische SMILES |
CS[C@]12C[C@@H]3[C@@H](N1C(=O)[C@]4(C[C@@H]5[C@@H](N4C2=O)[C@@H](C=CC5=O)O)SC)[C@@H](C=CC3=O)O |
Kanonische SMILES |
CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O |
Synonyme |
exserohilone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















